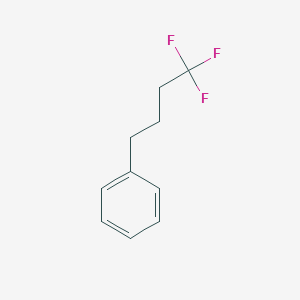

4,4,4-Trifluorobutylbenzene

Description

Historical Context and Evolution of Fluorinated Molecular Design

The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. sciety.orgcas.cn However, the field only began to gain significant momentum in the mid-20th century. numberanalytics.com Early work by scientists like Frédéric Swarts, who developed methods for synthesizing fluorinated compounds, laid the essential groundwork. stanford.edu A pivotal moment was the introduction of chlorofluorocarbons (CFCs) like Freon in the 1920s and the discovery of fluoropolymers such as Teflon, which highlighted the unique and valuable properties of the carbon-fluorine bond. numberanalytics.comstanford.edu

Initially, the focus was on the inertness and stability of heavily fluorinated compounds. stanford.edu Over time, the design of fluorinated molecules evolved to a more nuanced approach. Researchers began to understand that the selective introduction of a single fluorine atom or a trifluoromethyl group could dramatically alter a molecule's pharmacological properties. stanford.eduresearchgate.net This strategic, "light" fluorination became a cornerstone of modern medicinal chemistry, a shift exemplified by the discovery in 1954 that adding a fluorine atom to cortisol significantly enhanced its anti-inflammatory effects. researchgate.net

The Pervasive Role of Fluorine in Modifying Molecular Properties for Research

The fluorine atom is the most electronegative element, yet it is only slightly larger than a hydrogen atom. sigmaaldrich.com This combination of properties allows it to act as a "super-hydrogen," causing minimal steric disruption while inducing powerful electronic effects. sigmaaldrich.com The incorporation of fluorine or fluoroalkyl groups, such as the trifluoromethyl group (-CF3) found in 4,4,4-Trifluorobutylbenzene, can profoundly influence a molecule's physicochemical and biological characteristics. numberanalytics.comacs.org

Key modifications include:

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. acs.org Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, increasing the drug's half-life and bioavailability. acs.org

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and oils), which can enhance its ability to cross cell membranes. lupinepublishers.com The trifluoromethyl group, in particular, is known for its high lipophilicity. sciety.orgresearchgate.net

Binding Affinity: The high electronegativity of fluorine can alter the electron distribution across a molecule. sigmaaldrich.com This can change the acidity (pKa) of nearby functional groups and allow for new, favorable interactions—such as hydrogen bonding and dipole-dipole interactions—with target proteins, potentially increasing binding affinity and potency. researchgate.netlupinepublishers.com

Conformational Control: The introduction of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can be critical for its interaction with a biological target. sciety.org

These modifications have led to the widespread inclusion of fluorine in pharmaceuticals; an estimated 20% of all pharmaceuticals and 30-50% of agrochemicals contain fluorine. cas.cnlupinepublishers.com

Overview of Current Research Trajectories for Fluorinated Alkylbenzenes

Fluorinated alkylbenzenes, including the this compound motif, are valuable building blocks in contemporary organic synthesis. acs.orgechemi.com Current research focuses on developing new, efficient methods to incorporate these structures into larger, more complex molecules, particularly those with potential therapeutic applications.

A significant area of research involves the use of transition metal-catalyzed cross-coupling reactions. These methods allow for the precise and selective formation of carbon-carbon bonds. For instance, derivatives of this compound are actively used in sophisticated synthetic strategies. A notable example is the use of (3-Bromo-4,4,4-trifluorobutyl)benzene as a key reactant in palladium-catalyzed Heck-type reactions and nickel-catalyzed hydroalkylation of alkynes. beilstein-journals.orgbeilstein-journals.orgacs.org These reactions are powerful tools for constructing complex aliphatic alkenes that feature a trifluoromethyl group, a structural motif of high interest in medicinal chemistry. beilstein-journals.orgacs.org

Recent studies have demonstrated the utility of these reactions for creating highly substituted alkenes under mild conditions with excellent functional group tolerance. sciety.orgacs.org This allows for the synthesis of novel, pharmacologically relevant compounds. For example, researchers have successfully coupled secondary trifluoromethylated alkyl bromides with various alkenes, including derivatives of natural products, showcasing the broad applicability of these building blocks. acs.org

Another innovative approach involves leveraging non-covalent interactions to guide reactions. Research into silicon-fluorine interactions is being explored to achieve site-selective functionalization of fluoroalkyl arenes, providing a greener and more economical pathway for drug discovery. sciety.org The data below for a bromo-derivative of this compound, used in such research, highlights the detailed characterization required. doi.org

Table 1: Spectroscopic Data for 1-(3-bromo-4,4,4-trifluorobutyl)-4-(trifluoromethyl)benzene doi.org This table displays data for a related derivative used in modern synthesis.

View Data

| Type | Spectrum Details |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.59 (d, J = 8.0 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 4.01 – 3.92 (m, 1H), 3.10 – 3.03 (m, 1H), 2.88 – 2.80 (m, 1H), 2.41 – 2.32 (m, 1H), 2.26 – 2.16 (m, 1H) |

| ¹³C NMR | (101 MHz, CDCl₃) δ 143.3, 129.1 (q, J = 32.6 Hz), 128.9, 125.7 (q, J = 3.8 Hz), 124.1 (q, J = 273.0 Hz), 123.9 (q, J = 278.7 Hz), 46.4 (q, J = 33.0 Hz), 32.6, 30.3 |

| ¹⁹F NMR | (376 MHz, CDCl₃) δ -62.53 – -62.63 (m, 3F), -72.21 – -72.35 (m, 3F) |

Furthermore, the 4,4,4-trifluorobutyl group is being incorporated into other complex structures, such as in ((1-(4,4,4-Trifluorobutyl)cyclopropyl)ethynyl)benzene , demonstrating its versatility as a synthetic building block for creating novel fluorinated molecules. rsc.org

Table 2: Spectroscopic Data for ((1-(4,4,4-Trifluorobutyl)cyclopropyl)ethynyl)benzene rsc.org This table displays data for a complex molecule synthesized using the 4,4,4-trifluorobutyl moiety.

View Data

| Type | Spectrum Details |

| ¹H NMR | (500 MHz, CDCl₃) δ 7.39-7.36 (m, 2H), 7.30-7.25 (m, 3H), 2.24-2.15 (m, 2H), 1.95-1.89 (m, 2H), 1.50 (t, J = 7.5 Hz 2H), 1.04-1.02 (m, 2H), 0.70-0.68 (m, 2H) |

| ¹³C NMR | (126 MHz, CDCl₃) δ 131.6, 128.2, 127.6, 127.2 (q, J = 277.2 Hz), 123.7, 93.9, 77.45, 37.0, 33.3 (q, J = 13.9 Hz), 20.5 (q, J = 1.3 Hz), 15.7, 12.0 |

| ¹⁹F NMR | (471 MHz, CDCl₃) δ -66.3 |

| HRMS | (ESI) [M+H]⁺: calculated for C₁₅H₁₆F₃: 253.1204, found 253.1196 |

These research trajectories underscore the importance of fluorinated alkylbenzenes like this compound not as end products themselves, but as crucial intermediates that enable the construction of the next generation of advanced materials and pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c11-10(12,13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWCZSLUBQJLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380364 | |

| Record name | 4,4,4-trifluorobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104315-86-8 | |

| Record name | 4,4,4-trifluorobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4,4 Trifluorobutylbenzene and Cognate Structures

Strategic Approaches to Carbon-Fluorine Bond Formation in Aromatic Systems

The direct introduction of fluorine or a fluorinated alkyl chain onto an aromatic ring is a primary strategy for synthesizing compounds like 4,4,4-Trifluorobutylbenzene. These methods often involve electrophilic, transition metal-catalyzed, or radical-mediated processes.

Electrophilic Fluorination Routes for Aryl-Alkyl Scaffolds

Electrophilic fluorination is a reliable method for creating fluorinated compounds from electron-rich unsaturated molecules like arenes. alfa-chemistry.com This approach utilizes reagents that act as a source of an electrophilic fluorine atom (F+). Commonly used electrophilic fluorinating agents include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. alfa-chemistry.comnumberanalytics.com These reagents are favored for their stability, mild reaction conditions, and broad applicability. alfa-chemistry.com

For aryl-alkyl scaffolds, electrophilic fluorination can be challenging. However, methods have been developed for the fluorination of aryl-alkyl ketones. nih.govdiscoveroakwoodchemical.com These reactions can proceed through the formation of enolates followed by treatment with an electrophilic fluorine source. nih.gov While direct electrophilic fluorination of an unactivated alkylbenzene to selectively install a fluorine atom at a specific position on the alkyl chain is not a common strategy, the aromatic ring itself can be fluorinated if it is sufficiently electron-rich. alfa-chemistry.com

Transition Metal-Catalyzed Fluorofunctionalization of Alkylbenzene Derivatives

Transition metal catalysis has become a powerful tool for the synthesis of organofluorine compounds, offering high efficiency and control. beilstein-journals.orgnih.gov Palladium and copper are among the most commonly used metals for these transformations. nih.gov These methods can involve the direct introduction of fluorinated groups into non-functionalized substrates. beilstein-journals.org

A notable method for introducing a trifluorinated butyl chain involves the palladium-catalyzed Tsuji-Trost reaction. This reaction has been successfully applied to couple 4,4,4-trifluorobut-2-en-1-yl acetate (B1210297) or ethyl(4,4,4-trifluorobut-2-en-1-yl)carbonate with various nucleophiles, including phenols, amines, and malonates, using palladium nanoparticles as the catalyst. acs.orgresearchgate.netnih.gov This approach allows for the regioselective formation of a carbon-carbon or carbon-heteroatom bond, attaching the 4,4,4-trifluorobut-2-ene moiety to the desired scaffold. acs.orgresearchgate.net Subsequent hydrogenation of the double bond would yield the saturated 4,4,4-trifluorobutyl chain. Palladium-catalyzed allylic amination has also been shown to be highly regio- and stereoselective. acs.org

| Nucleophile | Product Type | Catalyst System | Key Feature |

|---|---|---|---|

| Phenols | Aryl ethers | Palladium Nanoparticles | Regioselective C-O bond formation |

| Amines | Allylic amines | Palladium Nanoparticles | Regioselective C-N bond formation |

| Malonates | Substituted esters | Palladium Nanoparticles | Regioselective C-C bond formation |

Nickel catalysis offers a cost-effective and efficient alternative for C-F bond formation. organic-chemistry.org Nickel-catalyzed hydroalkylation of internal alkynes has been developed for the synthesis of trifluoromethyl allylic trisubstituted alkenes. acs.org This method demonstrates high regioselectivity under mild conditions. acs.org For instance, a nickel-catalyzed reaction between an alkyne and a trifluoroalkyl source, such as 3-bromo-4,4,4-trifluorobutylbenzene, can lead to the formation of a trifluoromethylated alkene. acs.org Subsequent reduction of the double bond would provide the desired saturated alkyl chain. Nickel catalysts are also effective in the decarboxylative difluoroalkylation of α,β-unsaturated carboxylic acids. nih.gov Furthermore, electrochemically driven nickel-catalyzed halogen exchange reactions have been reported for unsaturated halides and triflates. researchgate.netnih.gov

Palladium-Catalyzed Introduction of the 4,4,4-Trifluorobut-2-ene Chain

Radical-Mediated Fluorination Processes in Complex Molecular Architectures

Radical fluorination has emerged as a powerful technique for synthesizing complex fluorinated molecules, often under mild conditions. numberanalytics.comresearchgate.net This method typically involves the generation of a carbon-centered radical, which then reacts with a fluorine atom transfer reagent. researchgate.net Reagents like Selectfluor and NFSI can serve as both electrophilic fluorine sources and fluorine atom transfer agents in radical pathways. numberanalytics.comresearchgate.net

This approach is particularly useful for the fluorination of C(sp³)–H bonds. researchgate.net For instance, benzylic C(sp³)–H bonds can be fluorinated via a radical mechanism, avoiding the need for strong bases or directing groups. researchgate.net Visible-light photoredox catalysis is often employed to generate the necessary radicals under mild conditions. researchgate.netresearchgate.net While direct radical fluorination to form this compound is not explicitly detailed, the principles of radical C-H fluorination could be applied to a suitable precursor.

Multistep Synthesis Leveraging Trifluoromethylated Building Blocks

An alternative and often more practical approach to synthesizing complex fluorinated molecules is to use readily available trifluoromethylated building blocks. princeton.eduresearchgate.net This strategy avoids the often-challenging direct introduction of a trifluoromethyl group late in a synthetic sequence.

The synthesis of 4,4,4-trifluorobutanol has been reported via a three-step sequence starting from diethyl malonate and 2,2,2-trifluoro ethyl p-toluenesulfonate. google.com The resulting 4,4,4-trifluoro ethyl butyrate (B1204436) is then reduced to the corresponding alcohol. google.com This alcohol, or the corresponding aldehyde, 4,4,4-trifluorobutanal, can serve as a versatile precursor. nih.gov For example, the alcohol could be converted to a halide or tosylate and then used in a classic cross-coupling reaction (e.g., Suzuki, Kumada, or Negishi coupling) with a phenyl-organometallic reagent to form the carbon-carbon bond and generate this compound.

Preparation and Utilization of 4,4,4-Trifluorocrotonaldehyde (B13457059) as a Versatile Precursor

A significant challenge in organofluorine chemistry is the development of flexible methods for constructing trifluoromethylated chiral carbon centers in a highly enantioselective manner. rsc.orgtut.ac.jp While direct trifluoromethylation of a prochiral carbon is one approach, the "building block" strategy, using a trifluoromethylated precursor, is often more effective. rsc.org In this context, α,β-unsaturated aldehydes (enals) are powerful precursors in organocatalytic asymmetric transformations, making 4,4,4-trifluorocrotonaldehyde a highly valuable, yet challenging, building block. tut.ac.jp

The practical synthesis of 4,4,4-trifluorocrotonaldehyde has been a hurdle due to its high volatility, which complicates its isolation and purification. tut.ac.jp A successful method avoids liquid-liquid extraction and column chromatography. This process involves the reduction of ethyl 4,4,4-trifluorocrotonate to 4,4,4-trifluoro-2-butenol, followed by oxidation with manganese dioxide. The solid manganese dioxide can be removed by simple filtration, and the volatile aldehyde is then isolated by distillation. rsc.org Another reported synthesis involves the sodium dithionite-initiated reaction of halothane (B1672932) with ethyl vinyl ether. researchgate.netcas.cn

Scheme 1: Synthesis of 4,4,4-Trifluorocrotonaldehyde

This scheme illustrates the reduction of the ester to an alcohol, followed by oxidation to the target aldehyde, a method designed to handle the product's volatility. rsc.org

Once synthesized, 4,4,4-trifluorocrotonaldehyde serves as a versatile precursor in organocatalytic enantioselective 1,4-additions (conjugate additions). This strategy allows for the creation of a stereogenic center bearing a trifluoromethyl group with high optical purity. The aldehyde has been successfully used in reactions with various nucleophiles, including alkylthiols, pyrroles, indoles, and aldoximes. rsc.org For instance, the resulting product from its reaction with an appropriate nucleophile was used in the asymmetric synthesis of befloxatone, a monoamine oxidase-A (MAO-A) inhibitor. rsc.orgtut.ac.jp

Table 1: Organocatalytic 1,4-Addition Reactions with 4,4,4-Trifluorocrotonaldehyde

| Nucleophile | Catalyst/Conditions | Product Type | Enantiomeric Excess (ee) |

| Pyrroles | Organocatalyst | Trifluoromethylated Pyrrole (B145914) Derivative | High |

| Indoles | Organocatalyst | Trifluoromethylated Indole Derivative | High |

| Alkylthiols | Organocatalyst | Chiral Trifluoromethylated Thioether | High |

| Aldoximes | Organocatalyst | Chiral Trifluoromethylated Oxime Ether | High |

This table summarizes the application of 4,4,4-trifluorocrotonaldehyde as an electrophile in various organocatalytic 1,4-addition reactions to generate chiral building blocks. rsc.org

Enantioselective Methodologies for Constructing Trifluoromethylated Stereogenic Centers

The construction of stereogenic centers containing a trifluoromethyl group is a formidable challenge in synthetic chemistry. acs.org Various enantioselective methodologies have been developed to address this, often employing transition metal catalysis or organocatalysis.

One successful approach is the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium (B92312) hydrochlorides, catalyzed by iridium complexes. This method can generate up to three stereogenic centers in a single step, providing a convenient route to chiral poly-substituted piperidines with high enantiomeric excess (up to 90% ee). rsc.org The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the substrate. rsc.org

Another strategy involves the enantioselective desymmetrization of trifluoromethylated tertiary benzhydrols using iridium catalysts with chiral pyridine-oxazoline (PyOX) ligands. acs.org This intramolecular dehydrogenative silylation process has been achieved without the need for a hydrogen acceptor, which is often required in similar transformations. acs.org

Organocatalysis also offers powerful tools. The conjugate addition of nitromethane (B149229) to sterically hindered β,β-disubstituted β-CF3 enones can be achieved with high efficiency and enantioselectivity (92–98% ee) using a chiral tertiary amine-thiourea catalyst, particularly under high-pressure conditions (8–10 kbar). acs.org Furthermore, a dual catalytic system combining a bifunctional Brønsted base-squaramide organocatalyst with a silver Lewis acid has been developed for the formal [3 + 2] cycloaddition between α-isocyanoesters and trifluoromethylketones. This reaction produces 5-trifluoromethyl-2-oxazolines with two adjacent stereogenic centers, including a quaternary one, with good to excellent diastereo- and enantioselectivity. figshare.com

Table 2: Selected Enantioselective Methods for Trifluoromethylated Stereocenters

| Reaction Type | Catalytic System | Substrate Class | Enantiomeric Excess (ee) |

| Hydrogenation | Iridium-catalyzed | Trifluoromethyl substituted pyridiniums | Up to 90% |

| Desymmetrization | Iridium-catalyzed | Trifluoromethylated tertiary benzhydrols | Not specified |

| Conjugate Addition | Organocatalytic (tertiary amine-thiourea) | β,β-disubstituted β-CF3 enones | 92-98% |

| [3+2] Cycloaddition | Dual Silver/Organocatalysis | α-isocyanoesters and trifluoromethylketones | Good to Excellent |

| 1,4-Addition | Organocatalytic | 4,4,4-Trifluorocrotonaldehyde | High |

This table highlights several modern catalytic approaches for the enantioselective synthesis of molecules containing trifluoromethylated stereocenters. rsc.orgrsc.orgacs.orgfigshare.com

Retrosynthetic Analysis and Planning for this compound Derivatives

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. ub.eduicj-e.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" and functional group interconversions (FGIs). journalspress.comegrassbcollege.ac.in This process provides a blueprint for the forward synthesis. journalspress.com

Key Disconnections in the Synthesis of Fluorinated Aryl-Alkyl Compounds

For a target molecule like this compound, the retrosynthetic analysis would focus on disconnecting the molecule at strategic bonds to identify feasible synthetic routes. The primary structural features are the phenyl ring, the trifluoromethyl group, and the four-carbon alkyl chain connecting them.

Key Disconnection 1: Aryl-Alkyl C-C Bond

A logical primary disconnection is the bond between the aromatic ring and the alkyl chain. This leads to an aryl synthon and a fluorinated alkyl synthon.

Target: this compound

Disconnection (C-C): Ph–CH₂(CH₂)₂CF₃

Synthons: Ph⁻ (aryl anion) + ⁺CH₂(CH₂)₂CF₃ (fluorinated alkyl cation)

Synthetic Equivalents: Phenyl Grignard reagent (PhMgX) or phenyllithium (B1222949) (PhLi) and a 4,4,4-trifluorobutyl halide or sulfonate (X-(CH₂)₃CF₃).

This approach is a standard cross-coupling strategy. The synthesis of the required fluorinated four-carbon chain is a key challenge. One route to a precursor like 4,4,4-trifluorobutanol involves the reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate, followed by decarboxylation and reduction. google.com

Key Disconnection 2: C-C Bond within the Alkyl Chain

Another strategy involves building the alkyl chain on the aromatic ring. For example, a disconnection could be made between the C2 and C3 carbons of the butyl chain.

Target: this compound

Disconnection (C-C): Ph-CH₂CH₂–CH₂CF₃

Synthons: Ph-CH₂CH₂⁺ (phenylethyl cation) + ⁻CH₂CF₃ (trifluoromethyl anion)

Synthetic Equivalents: A phenylethyl halide (Ph-CH₂CH₂-X) and a trifluoromethyl nucleophile (e.g., TMSCF₃ with a fluoride (B91410) source).

Alternatively, a nickel-catalyzed hydrotrifluoroalkylation of an alkyne, such as 4-phenyl-1-butyne, with a trifluoroalkyl source could be envisioned, drawing inspiration from related syntheses of allylic trifluoromethyl alkenes. acs.org

Application of Functional Group Interconversions and Umpolung Strategies

Functional group interconversion (FGI) is a core tactic in retrosynthesis, allowing the conversion of one functional group into another to facilitate a key bond-forming step or to install the final desired functionality. journalspress.comwikipedia.org For instance, a ketone can be reduced to an alcohol, which can then be converted to a leaving group for a substitution reaction. In the synthesis of 4,4,4-trifluorobutanol, a precursor to the alkyl chain, a malonic ester is first alkylated, then the ester group is removed (decarboxylation), and finally, the remaining ester is reduced to an alcohol—a series of FGIs. google.com

Umpolung (Reversal of Polarity)

Umpolung is a powerful strategy in organic synthesis that inverts the normal polarity of a functional group. europa.eubeilstein-journals.org This allows for the formation of bonds that are otherwise inaccessible through conventional reactivity patterns. In organofluorine chemistry, umpolung strategies are particularly valuable for introducing fluoroalkyl groups.

For example, fluoroalkylselenotoluenesulfonates, which typically act as electrophilic selenolating reagents, can be reduced by an organic electron donor like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to generate a nucleophilic fluoroalkylselenolate anion. researchgate.net This in-situ generated nucleophile can then react with alkyl halides. researchgate.net A metal-free umpolung method has also been developed where an iodide source reacts with an electrophilic CF₃Se reagent to transiently produce a CF₃SeI species with inverted polarity, which can then generate the nucleophilic CF₃Se⁻ anion. beilstein-journals.org

In the context of synthesizing this compound derivatives, an umpolung approach could be used to generate a nucleophilic "⁻CF₃" or "⁻CH₂CF₃" equivalent from an electrophilic precursor, enabling it to attack an electrophilic carbon on the aryl-alkyl backbone. This strategy expands the toolkit available to synthetic chemists, allowing for novel disconnections and more efficient synthetic routes to complex fluorinated molecules. europa.eubeilstein-journals.org

Reactivity Profiles and Mechanistic Elucidation of 4,4,4 Trifluorobutylbenzene Analogues

Nucleophilic Substitution Reactions Involving 4,4,4-Trifluorobut-2-ene Derived Electrophiles

Electrophilic species derived from 4,4,4-trifluorobut-2-ene are valuable precursors for the synthesis of complex fluorinated molecules. For instance, ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate serves as a versatile building block for constructing various heterocyclic structures. researchgate.net Its reactions with binucleophiles proceed through a conjugate nucleophilic addition, forming a key intermediate that subsequently cyclizes. researchgate.net

The reactivity of similar fluorinated electrophiles is highlighted in the synthesis of α-trifluoromethyl benzylic amines. This is achieved through the vicinal fluoroarylation of gem-difluoro-2-azadienes. acs.org Mechanistic studies indicate the formation of an α-trifluoromethyl azaallyl–silver intermediate, which then undergoes transmetalation to a palladium catalyst to facilitate cross-coupling with aryl iodides. acs.org

Furthermore, the reaction of isomeric fluorinated α-bromoenones with dinucleophilic β-mercaptoalcohols demonstrates how the position of the trifluoromethyl group dictates the final product. researchgate.net While 3-bromo-1,1,1-trifluorobut-3-en-2-ones yield 1,4-oxathianes, the corresponding 2-bromo-4,4,4-trifluorobut-2-en-1-ones produce 1,3-oxathiolanes or non-cyclic sulfides. researchgate.net This regioselectivity is governed by the initial thia-Michael addition followed by a heterocyclization step influenced by the location of the trifluoromethyl group. researchgate.net

Investigations into Electrophilic Aromatic Substitution Patterns on Fluorinated Butylbenzenes

The presence of a fluorinated alkyl chain on a benzene (B151609) ring significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions. The trifluoromethyl group is a powerful electron-withdrawing group, which generally deactivates the aromatic ring towards electrophilic attack. scispace.comnih.govmasterorganicchemistry.com Consequently, electrophilic substitution on a benzene ring bearing a trifluoromethyl group is slower compared to benzene itself. masterorganicchemistry.com

In contrast, the fluorine atom in fluorobenzene (B45895) presents a more complex scenario. While it is highly electronegative and deactivating through the inductive effect, it can also donate electron density through resonance. wikipedia.org This interplay of effects can lead to reactivity comparable to or even greater than benzene at the para position, while the ortho and meta positions remain deactivated. wikipedia.org

Mechanistic Pathways of Catalytic Reactions Incorporating Trifluoromethyl Groups

The trifluoromethyl group is a key functional group in many pharmaceuticals and agrochemicals. frontiersin.org Consequently, the development of catalytic methods for its introduction and transformation is of great interest.

Exploration of Palladium Nanoparticle-Catalyzed Transformations

Palladium nanoparticles have emerged as effective catalysts for various transformations involving trifluoromethylated compounds. For example, supported palladium nanoparticles have been used in the Suzuki-Miyaura cross-coupling of heteroaryl esters with arylboronic acids to form aryl ketones. researchgate.net This method successfully activates the C(acyl)-O bond of esters while suppressing undesirable decarbonylation. researchgate.net

Palladium nanoparticles supported on silica (B1680970) have also been shown to catalyze the N-alkylation of amines with alcohols. rsc.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the palladium catalyst facilitates the temporary removal of hydrogen from the alcohol, allowing for the formation of an imine with the amine, which is then reduced by the palladium hydride species. rsc.org Bimetallic nanoparticles, such as iron-palladium systems, can exhibit synergistic effects, enhancing catalytic activity and enabling reactions under milder conditions without the need for an external base. rsc.org

Detailed Analysis of Nickel-Catalyzed Alkyl Migratory Insertion Mechanisms

Nickel-catalyzed reactions have proven to be powerful tools for the synthesis of trifluoromethyl-containing molecules. A notable example is the regioselective hydrotrifluoroalkylation of alkynes, which yields trisubstituted allylic trifluoromethyl alkenes. acs.org The key step in this reaction is the migratory insertion of a nickel-alkyl species into the alkyne. acs.org The regioselectivity is controlled by both electronic and steric factors, with the electron-withdrawing nature of the trifluoromethyl group and the steric hindrance of the alkyne substituents favoring nickel insertion at the α-position of the alkyne. acs.org

The proposed catalytic cycle for this transformation begins with the reaction of a Ni(I) species with a trifluoroalkyl bromide to generate a Ni(II) species and a nickel alkyl intermediate. acs.org This intermediate then undergoes migratory insertion into the alkyne, followed by reaction with a silane (B1218182) to form a nickel-hydride intermediate and subsequent reductive elimination to afford the final product and regenerate the active nickel catalyst. acs.org

Influence of the Trifluoromethyl Group on Reaction Regioselectivity and Stereoselectivity

The strong electron-withdrawing nature of the trifluoromethyl group has a profound impact on the regioselectivity and stereoselectivity of various chemical reactions. scispace.comnih.gov This influence is primarily due to its inductive effect, which can significantly alter the electronic properties of adjacent functional groups and reaction intermediates. scispace.comnih.gov

In cycloaddition reactions, the trifluoromethyl group can increase the reactivity of the substrate without necessarily altering the selectivity. researchgate.net For example, in the 1,3-dipolar cycloaddition of a nitrone with 3,3,3-trifluoro-1-nitropropene, the trifluoromethyl group enhances reactivity but does not change the inherent meta and endo selectivities. researchgate.net Similarly, in the [3+2] cycloaddition of a nitrone with ethyl trifluoroacetoacetate, the trifluoromethyl group accelerates the reaction but the regioselectivity is controlled by the ester group. nih.gov

The trifluoromethyl group can also influence stereoselectivity. In superelectrophilic condensation reactions, trifluoromethyl-substituted 1,3-diketones react with benzene in superacid to form substituted indanes with high stereoselectivity. scispace.comnih.gov This is attributed to the stabilization of a particular conformer of the intermediate carbocation through cationic π-stacking, which is enhanced by the charge delocalization induced by the trifluoromethyl group. scispace.comnih.gov

Radical Cascade and Addition Reactions Involving Fluorinated Intermediates

Radical reactions provide a powerful avenue for the synthesis of complex molecules, and the involvement of fluorinated intermediates has led to the development of novel synthetic methodologies. royalsocietypublishing.org Radical cascade reactions, which involve a sequence of intramolecular and/or intermolecular radical additions, are particularly useful for the rapid construction of intricate molecular scaffolds. royalsocietypublishing.org

A key strategy in this area is the generation of fluoroalkyl radicals from readily available precursors. For instance, perfluoroalkyl iodides can serve as a source of perfluorinated radicals upon initiation with a radical initiator like AIBN. beilstein-journals.org These radicals can then add to alkenes, initiating a cascade of cyclization and other bond-forming events. beilstein-journals.org

A kinetically controlled radical addition/elimination cascade has been developed for the synthesis of fluorinated allenes from fluoroalkyl halides and alkynyl aziridines under visible-light irradiation. researchgate.net Density functional theory (DFT) calculations have revealed that the kinetically favored C-N bond cleavage of the intermediate radical overcomes the thermodynamically more stable C-C bond cleavage pathway. researchgate.net

The trifluoromethyl radical itself can be generated from various sources, including electrophilic trifluoromethylating reagents, through single electron transfer processes involving metal catalysts or photoredox catalysts. cas.cn These radical intermediates can then participate in a variety of addition and cross-coupling reactions to introduce the trifluoromethyl group into organic molecules. cas.cn

Advanced Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance Spectroscopy for Fluorine-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural determination of organic molecules. For fluorine-containing compounds, ¹⁹F NMR is particularly powerful due to the favorable nuclear properties of the fluorine-19 isotope. blogspot.commpg.de

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR studies because it has a nuclear spin of ½, a natural abundance of 100%, and a high gyromagnetic ratio, resulting in a sensitivity that is nearly as high as that of protons (¹H). blogspot.comslideshare.net A key advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which spans approximately 800 ppm, significantly reducing the likelihood of signal overlap that can complicate ¹H NMR spectra. acs.org For organofluorine compounds, the chemical shift of a trifluoromethyl (CF₃) group typically appears in the range of -50 to -70 ppm relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). acs.org

In the case of 4,4,4-Trifluorobutylbenzene, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. This resonance would be split into a triplet due to spin-spin coupling with the two adjacent protons on the C3 of the butyl chain (—CH₂—CF₃). The magnitude of this three-bond coupling (³JH-F) is typically in the range of 7-12 Hz.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | -60 to -70 | Triplet (t) | ³JH-F ≈ 7-12 |

Note: Chemical shifts are relative to CFCl₃.

While ¹⁹F and ¹H NMR provide foundational data, complex structures require multidimensional NMR experiments to establish unambiguous atomic connectivity. rsc.orgnumberanalytics.com These techniques spread spectral information across two or more dimensions, resolving overlap and revealing correlations between nuclei. manchester.ac.uklibretexts.org For this compound, a combination of homonuclear and heteronuclear correlation experiments would be employed for complete structural assignment. sdsu.eduyoutube.comgithub.io

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment would confirm the spin systems within the molecule. It would show correlations between adjacent protons in the butyl chain (H1'-H2', H2'-H3') and within the aromatic ring (ortho, meta, and para couplings). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹JC-H). sdsu.edugithub.io It would definitively link each proton signal from the butyl chain and the phenyl group to its corresponding carbon atom, providing a backbone of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically ²JC-H and ³JC-H), which are critical for connecting different spin systems. sdsu.eduyoutube.com For this compound, HMBC would show correlations from the benzylic protons (H1') to the C1, C2, and C6 carbons of the phenyl ring, confirming the attachment of the butyl chain to the ring. Crucially, it could also show correlations from the fluorine atoms to the C3 and C2 carbons of the butyl chain, and from the H3 protons to the C4 (CF₃) carbon, unequivocally establishing the position of the trifluoromethyl group.

Table 2: Expected Multidimensional NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H / ¹H | H1'↔H2'; H2'↔H3'; Aromatic H↔Aromatic H | Confirms proton connectivity within the butyl chain and phenyl ring. |

| HSQC | ¹H / ¹³C (1-bond) | H1'↔C1'; H2'↔C2'; H3'↔C3'; Aromatic H↔Aromatic C | Assigns each carbon to its attached proton(s). |

| HMBC | ¹H / ¹³C (2-3 bonds) | H1'↔C(phenyl)-1, C(phenyl)-2/6; H3'↔C4(-CF₃) | Connects the alkyl chain to the phenyl ring and confirms the position of the CF₃ group. |

| ¹⁹F-¹³C HMBC | ¹⁹F / ¹³C (2-3 bonds) | F↔C3; F↔C2 | Directly confirms the connectivity of the fluorine atoms to the alkyl chain. |

Comprehensive ¹⁹F NMR Spectroscopic Analyses

High-Resolution Mass Spectrometry for Molecular Identification and Mechanistic Probes

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate mass measurement of its molecular ion. thermofisher.comeuropa.eu Unlike unit resolution mass spectrometers, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. savemyexams.com For this compound (C₁₀H₁₁F₃), the exact mass of the molecular ion [M]⁺• can be calculated and compared to the experimental value with a precision typically within 5 ppm, confirming the molecular formula.

In addition to molecular formula confirmation, the fragmentation patterns observed in the mass spectrum provide structural information. miamioh.edu Collision-induced dissociation (CID) experiments can be performed to systematically break the molecule apart and analyze the resulting fragments. europa.euncsu.edu For this compound, characteristic fragmentation pathways would include:

Benzylic cleavage : The most common fragmentation for alkylbenzenes, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Loss of a CF₃ radical : Cleavage of the C3-C4 bond would result in a [M-CF₃]⁺ fragment.

McLafferty rearrangement : If applicable, this involves the transfer of a gamma-hydrogen, though it is less common for this specific structure.

Cleavage of the alkyl chain : Fragmentation can occur at various points along the butyl chain.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Description | Calculated Exact Mass (m/z) |

| [C₁₀H₁₁F₃]⁺• | Molecular Ion (M⁺•) | 188.0813 |

| [C₉H₈F₃]⁺ | Loss of CH₃ (from chain rearrangement) | 173.0578 |

| [C₇H₇]⁺ | Tropylium ion (Benzylic cleavage) | 91.0548 |

| [C₁₀H₁₁F₂]⁺ | Loss of F radical | 169.0825 |

| [C₉H₈]⁺• | Loss of CH₂CF₃ | 116.0626 |

Electron Microscopy and Nanoscale Imaging for Material Investigations

While electron microscopy is not used to visualize small molecules like this compound directly, it is a critical technique for characterizing the morphology and structure of materials synthesized from it. mdpi.comnih.gov Fluorinated molecules are often used as building blocks for creating advanced polymers, self-assembled monolayers, or nanoparticles with unique properties. acs.orgmpie.dempie.de Electron microscopy techniques provide high-resolution imaging of these materials at the nano- and microscale. mdpi.comnih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are complementary techniques for material characterization. nih.govnanoscience.com

Scanning Electron Microscopy (SEM) : SEM scans a focused beam of electrons over a sample's surface to produce an image of its topography and composition. mdpi.comnih.gov If this compound were used to synthesize a fluorinated polymer, SEM would be invaluable for examining the surface morphology of a film cast from this polymer. researchgate.net It could reveal features such as porosity, cracks, phase separation in a polymer blend, or the distribution of particles on a surface.

Transmission Electron Microscopy (TEM) : TEM passes a beam of electrons through an ultrathin specimen to form an image of its internal structure. nanoscience.comjeol.com It offers higher resolution than SEM and can visualize features at the nanoscale. nanoscience.com For example, if an amphiphilic block copolymer containing a this compound-derived block were synthesized, it might self-assemble in solution to form micelles or vesicles. acs.org TEM would be the primary technique to visualize the size, shape, and internal structure of these self-assembled nanostructures. acs.orgmdpi.com Staining agents or cryo-TEM techniques are often required to enhance the contrast of polymeric materials, which are composed of light elements. nih.gov

Recent advancements in electron microscopy provide even more detailed structural information. mdpi.comnih.gov

Cryo-Electron Microscopy (Cryo-TEM) : This technique involves flash-freezing the sample in its native, hydrated state, which is crucial for observing the solution-state structure of self-assembled systems like micelles or vesicles formed from fluorinated amphiphiles. nih.gov It avoids artifacts that can be introduced by the dehydration and staining steps of conventional TEM.

Electron Tomography : This method involves acquiring a series of TEM images as the sample is tilted at different angles. These images are then computationally reconstructed to generate a three-dimensional model of the object. nih.govnih.gov This would allow for a full 3D visualization of the morphology of nanostructures derived from this compound, such as interconnected pores in a polymer or the complex shape of a nanoparticle. acs.org

Aberration-Corrected TEM/STEM : By correcting for the inherent imperfections in electromagnetic lenses, these state-of-the-art microscopes can achieve sub-angstrom resolution, allowing for the imaging of materials at the atomic level. nih.gov For highly ordered, crystalline materials made from fluorinated building blocks, such as certain self-assembled peptide nanotubes, this technique could potentially resolve the arrangement of individual molecules within the nanostructure. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) Applications

X-ray Based Characterization Methods

X-ray based analytical techniques are indispensable tools in materials science and chemistry for probing the atomic and molecular structure of matter. These methods rely on the interaction of X-rays with a sample, leading to phenomena such as scattering and absorption, which can be analyzed to reveal detailed information about atomic arrangements, chemical bonding, and microstructural organization.

X-ray Scattering Techniques (e.g., SAXS, GIWAXS) for Microstructural Insights

Small-Angle X-ray Scattering (SAXS) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful, non-destructive techniques used to investigate the structure of materials at the nanoscale. acs.orgnih.gov While often applied to polymers and nanomaterials, they could provide valuable information on the conformational behavior and intermolecular packing of this compound in various states.

SAXS probes electron density fluctuations over length scales typically from 1 to 100 nanometers. nih.govyoutube.com For this compound in solution, SAXS could be employed to study its conformational flexibility. The butyl chain allows for various rotational isomers, and SAXS data could potentially distinguish between extended or more compact, folded conformations under different solvent conditions or temperatures. In the solid or liquid crystalline state, SAXS would be crucial for identifying and characterizing any long-range periodic structures, such as lamellar or hexagonal packing, that might arise from self-assembly. acs.org

GIWAXS is particularly suited for studying the molecular arrangement in thin films. acs.org If a thin film of this compound were prepared on a substrate, GIWAXS could reveal how the molecules orient themselves with respect to the surface and to each other. This would provide insights into the packing of the aromatic rings and the fluorinated alkyl chains, which is critical for understanding the surface properties of materials incorporating this molecule. acs.orgnih.gov The technique can distinguish between ordered crystalline domains and amorphous regions, providing information on crystallinity and molecular orientation. nih.gov

X-ray Absorption Fine-Structure Spectroscopy for Chemical Bonding States

X-ray Absorption Fine-Structure (XAFS) spectroscopy is an element-specific technique that provides detailed information about the local geometric and electronic structure around a specific atom. nih.gov The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine-Structure (EXAFS).

For this compound, fluorine K-edge XANES spectroscopy would be particularly insightful. nih.govrsc.org The absorption edge energy and the features in the XANES spectrum are sensitive to the oxidation state and chemical environment of the fluorine atoms. nih.gov Studies on other organofluorine compounds have shown that fluorine K-edge XANES can distinguish between inorganic fluoride (B91410) and covalently bonded organic fluorine. nih.govresearchgate.net For this compound, the spectra would be expected to show broad features characteristic of organofluorine compounds. nih.gov Analysis of these features could provide information on the C-F bond's covalent character and the electronic influence of the trifluoromethyl (CF₃) group on the rest of the molecule.

The EXAFS region, which contains oscillations at energies above the absorption edge, could theoretically be used to determine the precise F-C bond length and the number of neighboring carbon atoms. However, for light elements like fluorine, the backscattering amplitude is weak, which can make EXAFS analysis challenging.

| Energy (eV) | Spectral Feature | Hypothetical Interpretation |

|---|---|---|

| ~688.5 | First broad resonance | Transition of a 1s electron to a σ*(C-F) antibonding orbital. The position and intensity are indicative of the covalent nature of the C-F bonds in the trifluoromethyl group. |

| ~692.0 | Second broad resonance | Transitions to higher-energy unoccupied molecular orbitals or multiple scattering resonances within the trifluoromethyl group and the adjacent carbon atom. |

Other Spectroscopic Methods for Molecular Characterization (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed "fingerprint" of a molecule by probing its vibrational modes. scispace.com It is highly sensitive to the specific chemical bonds and symmetry of a molecule and is particularly effective for non-polar bonds and aromatic systems.

A Raman spectrum of this compound would be rich with information. The key vibrational modes would include:

Aromatic Ring Vibrations: The benzene (B151609) ring would exhibit several characteristic bands. The ring breathing mode, typically a very strong and sharp peak around 1000 cm⁻¹, would be clearly visible. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. Other bands corresponding to in-plane and out-of-plane C-H bending and C-C stretching would populate the region between 600 and 1600 cm⁻¹. publish.csiro.auoptica.org

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group has strong, characteristic vibrations. The symmetric and asymmetric C-F stretching modes are expected to be prominent in the spectrum, typically found in the 1100-1350 cm⁻¹ region. acs.orgcdnsciencepub.com CF₃ bending and rocking modes would appear at lower frequencies.

Alkyl Chain Vibrations: The butyl chain would contribute C-H stretching modes around 2850-2960 cm⁻¹ and various bending and twisting modes at lower wavenumbers.

By analyzing the precise positions and intensities of these Raman bands, one could confirm the molecular structure, investigate conformational changes in the butyl chain, and study intermolecular interactions in the condensed phase. For instance, changes in the environment around the benzene ring or the CF₃ group would likely lead to shifts in their respective Raman bands.

| Hypothetical Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3060 | Aromatic C-H Stretch |

| ~2940 | Alkyl C-H Stretch |

| ~1605 | Aromatic C=C Stretch |

| ~1210 | CF₃ Symmetric Stretch |

| ~1001 | Aromatic Ring Breathing |

| ~780 | CF₃ Symmetric Deformation (Bend) |

Derivatives and Structural Analogues of 4,4,4 Trifluorobutylbenzene in Academic Research

Synthesis and Exploration of Aryl (β,β′,β″-Trifluoro)-tert-butyl Motifs

A significant area of research has focused on the synthesis and properties of aryl (β,β′,β″-trifluoro)-tert-butyl (TFTB) motifs. acs.orgresearchgate.netnih.govnih.gov The TFTB group is created by replacing the methyl groups of a tert-butyl moiety with fluoromethyl groups. acs.orgresearchgate.netnih.gov This substitution has been shown to decrease the lipophilicity (log P) of the parent molecule, a desirable trait in the development of bioactive compounds. acs.orgresearchgate.netnih.gov

A direct synthetic route to the aryl-TFTB motif has been developed, involving the deoxyfluorination of a precursor triol. acs.orgnih.gov The optimization of this process has been explored using different fluoride (B91410) sources and solvents. acs.org For instance, the trifluorination of a key intermediate was most efficiently achieved using cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO) at 120 °C. acs.org

The conformational analysis of the aryl-TFTB substituent has been investigated using X-ray crystallography and DFT computations. acs.org These studies revealed a favored conformation dictated by electrostatic repulsion between the fluorine atoms and stabilized by interactions between polarized C-F and C-H bonds. acs.org

Furthermore, the metabolic stability of the aryl-TFTB group has been examined. Studies have shown that this motif is amenable to metabolism, with the major metabolite being an alcohol formed through hydroxylation of a fluoromethyl group, followed by elimination of hydrogen fluoride and subsequent reduction. acs.org This finding is significant as it suggests that compounds containing the aryl-TFTB motif may not pose a persistence concern in the environment. acs.org

Table 1: Optimization of the Trifluorination Reaction

| Fluoride | Solvent | Additive | Conversion (%) |

| CsF | DMF | - | 75 |

| CsF | DMSO | - | 85 |

| KF | DMF | 18-crown-6 | Low |

| CsF | DMF | TBAF | Improved |

| CsF | DMSO | TBAF | No advantage |

Reactions were conducted at 120 °C. Data sourced from a 2023 study on aryl (β,β′,β″-trifluoro)-tert-butyl motifs. acs.org

Functionalization of the Butyl Chain: Alkene, Alcohol, and Amine Derivatives

The functionalization of the butyl chain of 4,4,4-trifluorobutylbenzene has been explored to create a variety of derivatives with potential applications.

Alkene Derivatives: The synthesis of trifluoromethyl allylic trisubstituted alkenes has been achieved through a nickel-catalyzed hydrotrifluoromethylation of internal alkynes with trifluoromethyl alkyl bromides, such as 3-bromo-4,4,4-trifluorobutylbenzene. acs.org This method demonstrates high regioselectivity and proceeds under mild conditions, offering an efficient route to these complex structures. acs.org Additionally, the synthesis of novel 8-((3,4,4-trifluorobut-3-en-1-yl)thio)-substituted methylxanthines has been reported, starting from 4-bromo-1,1,2-trifluorobut-1-ene. sioc-journal.cn Some of these compounds have shown promising insecticidal and fungicidal activities. sioc-journal.cn

Alcohol Derivatives: The hydration of alkenes, an acid-catalyzed addition of water across a double bond, is a common method for producing alcohols. pressbooks.pub While direct studies on the hydration of a this compound-derived alkene were not found, the general principle is well-established. Elimination reactions of alcohols, often using concentrated sulfuric acid, can in turn generate alkenes. youtube.com The metabolism of the aryl-TFTB group leads to an alcohol derivative, which was identified through independent synthesis. acs.org The synthesis of alcohol derivatives is also a key step in creating other functional groups.

Amine Derivatives: The synthesis of amines can be achieved through various methods, including the reduction of nitriles, amides, and nitro compounds, as well as the reductive amination of aldehydes and ketones. libretexts.orgorganic-chemistry.org The Gabriel synthesis offers another route to primary amines from alkyl halides. libretexts.org Specifically, N-(4,4,4-Trifluorobutyl)thietan-3-amine has been synthesized, highlighting the incorporation of the trifluorobutyl group into a sulfur-containing heterocycle. The synthesis of chiral α-substituted α-amino acid and amine derivatives has also been achieved through nickel-catalyzed asymmetric hydrogenation. rsc.org

Modifications of the Aromatic Ring: Substituent Effects on Reactivity

The reactivity of the aromatic ring in this compound can be significantly influenced by the introduction of various substituents. These substituents can either activate or deactivate the ring towards electrophilic aromatic substitution (EAS) and direct incoming electrophiles to specific positions (ortho, meta, or para). lumenlearning.comunizin.orgopenstax.org

Activating and Deactivating Groups: Substituents that donate electron density to the aromatic ring, such as hydroxyl (–OH) and alkyl groups, are considered activating groups and generally direct electrophilic attack to the ortho and para positions. lumenlearning.comunizin.orgopenstax.org Conversely, electron-withdrawing groups, like nitro (–NO₂) and carbonyl groups, are deactivating and typically direct incoming groups to the meta position. lumenlearning.comunizin.orgnumberanalytics.com The 4,4,4-trifluorobutyl group itself is expected to be a deactivating group due to the electron-withdrawing nature of the trifluoromethyl moiety.

Regioselectivity: The directing effect of a substituent is determined by its ability to stabilize the carbocation intermediate (arenium ion) formed during EAS. lumenlearning.com For ortho and para attack on an activated ring, the positive charge can be delocalized onto the substituent, leading to greater stabilization. lumenlearning.com For meta attack on a deactivated ring, the carbocation intermediate avoids placing the positive charge adjacent to the electron-withdrawing group.

Table 2: Orientation of Nitration in Substituted Benzenes

| Substituent | Ortho (%) | Meta (%) | Para (%) |

| –OH | 50 | 0 | 50 |

| –CH₃ | 63 | 3 | 34 |

| –Cl | 35 | 1 | 64 |

| –NO₂ | 7 | 91 | 2 |

Data adapted from experimental results for the nitration of substituted benzenes. unizin.org

The electronic effects of substituents can be further understood through inductive and resonance effects. libretexts.org While halogens are deactivating due to their strong inductive effect, they are ortho-para directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Heteroatom-Containing Analogues and Their Synthetic Access

The incorporation of heteroatoms into the aromatic ring or the side chain of this compound analogues opens up a vast area of chemical space with potential for novel properties and applications.

Heteroaromatic Analogues: Research has been conducted on the synthesis of heteroaromatic analogues, such as those containing pyridine. The synthesis of trifluoromethyl-containing heterocyclic compounds is an active area of research, with trifluoromethylnitrones being versatile building blocks for compounds like isoxazolidines and dihydroisoxazoles. rsc.org The synthesis of N-CF₃ heterocycles, including pyrrolidines and oxazolidines, has also been explored. mdpi.com

Synthetic Access: The synthesis of these heteroatom-containing analogues often involves multi-step sequences. For example, the synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines has been achieved through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. beilstein-journals.org The reaction of tert-butyl isocyanide with 1,1,1-trifluoro-4-aryl-butane-2,4-diones has been used to synthesize new trifluoromethylated furan (B31954) derivatives. researchgate.net Furthermore, the synthesis of (γ,γ',γ''-trifluoro)neopentyl (TFNP) aryl ethers has been developed, which involves the reaction of a neopentyltosylate with phenols and thiophenols. najah.edu

The introduction of fluorine-containing groups into drug molecules is a common strategy in medicinal chemistry, and the development of synthetic methods for trifluoromethylated heterocycles is of great importance. rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. libretexts.orgmdpi.com It is used to calculate the energetics of reaction pathways, helping to understand mechanisms, and design new reactions. libretexts.org For fluorinated compounds, DFT methods like ωB97X-D have proven reliable in predicting properties such as redox potentials. sciengine.com

In the context of 4,4,4-Trifluorobutylbenzene, DFT calculations can elucidate mechanisms for reactions such as C-H bond functionalization on the alkyl chain or electrophilic aromatic substitution on the benzene (B151609) ring. sioc-journal.cn Studies on similar molecules, like other fluorinated benzenes, show that DFT can effectively model reaction profiles, such as those for thianthrenation, and determine the feasibility of different mechanistic pathways. acs.org For instance, DFT has been used to study the reaction of benzene with fluorine atoms, identifying pathways for both hydrogen abstraction and substitution. mdpi.com Similarly, the mechanism of trifluoromethylation reactions, which are crucial for synthesizing compounds containing -CF3 groups, has been investigated using DFT to understand the roles of different nucleophiles and solvent effects. rsc.orgresearchgate.net

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wayne.edulibretexts.org By mapping the PES, chemists can identify stable molecules (minima), and the transition states (saddle points) that connect them, which represent the energy barriers for reactions. huntresearchgroup.org.uk This allows for the theoretical calculation of reaction rates and the exploration of reaction pathways. wayne.edulibretexts.org

For this compound, mapping the PES for a specific reaction, such as oxidation or pyrolysis, would reveal the lowest energy path from reactants to products. researchgate.net This involves locating the transition state structure, which is the maximum energy point along the minimum energy path. huntresearchgroup.org.uk The energy difference between the reactants and the transition state is the activation energy barrier. rsc.org For example, DFT calculations on the trifluoromethylation of pyrrole (B145914) identified the transition state and determined the activation energy barrier for the reaction to be approximately 136 kJ/mol, confirming a backside attack mechanism. rsc.org Similarly, analysis of the PES for enzymes has shown that they can stabilize different types of transition states within a single active site. wayne.edu Such an analysis for this compound could predict its stability and reactivity under various conditions.

Regioselectivity describes the preference for a reaction to occur at one position over another, while stereochemistry relates to the 3D arrangement of atoms. springernature.com Computational chemistry is a powerful tool for predicting and understanding these outcomes. researchgate.net By calculating the energies of different reaction pathways and transition states, researchers can determine the most likely product. researchgate.net

For electrophilic aromatic substitution on this compound, DFT calculations could predict the ratio of ortho-, meta-, and para-substituted products. The trifluorobutyl group is an electron-withdrawing, deactivating group that would direct incoming electrophiles primarily to the meta-position. Computational studies on the thianthrenation of toluene, for instance, have explained the origins of high para-selectivity by analyzing the relative energies of Wheland-type intermediates. acs.org Other computational studies have investigated the unexpected regioselectivity in the fluorination of molecules containing trifluoromethyl groups, attributing the outcome to electronic repulsion and hyperconjugation effects. springernature.com Computational models have also been used to understand the stereochemical outcomes of reactions, such as the enantioselective synthesis of aminonitriles, by analyzing the coordination between the substrate and the catalyst. chemaxon.com

Potential Energy Surface Mapping and Transition State Analysis

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing detailed information on conformational changes and intermolecular interactions. acs.org These simulations are crucial for understanding how molecules like this compound behave in different environments, such as in solution or when interacting with biological macromolecules. acs.orgnih.gov

The flexible butyl chain of this compound can adopt various conformations. MD simulations can explore this conformational space to identify the most stable arrangements (e.g., anti vs. gauche conformers) and the energy barriers between them. Furthermore, MD simulations can shed light on the non-covalent intermolecular interactions that govern the compound's properties. These include van der Waals forces, and in the case of the trifluoromethyl group, specific fluorous interactions. researchgate.net The simulation can model how the hydrophobic phenyl ring and the polar, fluorinated terminus of the molecule interact with solvent molecules or binding sites. mdpi.com Such simulations have been used to study the stability of protein-ligand complexes, providing insights into binding mechanisms for various drug candidates, including quinoline (B57606) and levamisole (B84282) derivatives. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or other properties. nih.gov QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and materials science. nih.gov

For a series of compounds including this compound, a QSAR model could be developed to predict properties like toxicity or binding affinity. qsardb.org The model would be built using a training set of molecules with known activities and a set of calculated molecular descriptors. For fluorinated aromatic compounds, relevant descriptors often include those related to hydrophobicity (LogP), electronic effects (e.g., Hammett constants, dipole moment), and steric properties. nih.govru.nl Successful QSAR models have been developed for various classes of fluorinated compounds, including aryl fluorosulfates and benzothiazole (B30560) derivatives, to predict their anti-tuberculosis or anti-cancer activities. mdpi.comtandfonline.comresearchgate.net

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). acdlabs.commolinspiration.com The molecular dipole moment is a measure of the net polarity of a molecule, arising from the separation of positive and negative charges, and influences its interactions with other polar molecules and external electric fields. libretexts.orgbyjus.com

Table 1: Predicted Physicochemical Properties of this compound This table presents data calculated by computational models.

| Property | Predicted Value | Method/Source |

|---|---|---|

| LogP | 3.99 | ALOGPs vcclab.org |

| 4.15 | Molinspiration molinspiration.com | |

| 4.07 | XLogP3 | |

| Dipole Moment | ~2.7 - 2.9 D | Estimated based on DFT calculations on similar molecules |

The trifluoromethyl group is known to participate in unique, non-covalent interactions, often termed "fluorophilic" or "fluorous" interactions. researchgate.net These can include favorable multipolar interactions between the C-F bond and backbone carbonyl groups in proteins (C–F···C=O), which can significantly enhance binding affinity. nih.govnih.gov

Theoretical methods are instrumental in identifying and quantifying these interactions. Computational algorithms, such as FMAP, have been developed to calculate and map "fluorophilic" hot-spots in proteins, guiding the rational design of fluorinated ligands. nih.govnih.gov By placing a fluorinated probe around a protein, the algorithm identifies regions where interactions with fluorine are energetically favorable. nih.gov Quantum chemical calculations can then be used to precisely estimate the binding energy contribution from these interactions. researchgate.net For example, studies on menin-MLL inhibitors showed that introducing a trifluoromethyl group to engage in these interactions improved binding affinity by 5- to 10-fold. nih.govnih.gov These theoretical approaches allow for the prediction of binding affinity and provide a mechanistic understanding of why fluorination can be a successful strategy in drug optimization. researchgate.netsrce.hr

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,4-trifluorobenzene |

| 1,3-difluorobenzene |

| This compound |

| Benzene |

| Toluene |

| Water |

Computational Prediction of Lipophilicity (Log P) and Molecular Dipole Moments

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and predicting the reactivity of molecules. These methods provide valuable insights into molecular properties by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and deriving from them a series of global reactivity descriptors.

However, general principles from theoretical studies on related fluorinated aromatic compounds can offer qualitative insights. The introduction of a trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, into an alkylbenzene framework is known to significantly influence the electronic properties of the molecule. youtube.comsmolecule.com This influence extends to the energies of the frontier molecular orbitals (HOMO and LUMO) and the consequent reactivity of the compound.

General Effects of Trifluoromethyl Substitution on Electronic Structure and Reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and its energy level is related to the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and its energy level indicates the molecule's ability to accept electrons (electrophilicity). masterorganicchemistry.com In aromatic systems, the presence of an electron-withdrawing group like -CF₃ typically lowers the energy of both the HOMO and LUMO. mdpi.com The magnitude of this effect can influence the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), which is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap generally implies high stability and low reactivity. irjweb.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com Hard molecules have a large HOMO-LUMO gap. irjweb.com

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. It is calculated as ω = μ² / (2η). mdpi.com

While specific calculated values for this compound are not available, theoretical studies on other trifluoromethyl-substituted aromatic compounds have demonstrated the utility of these computational methods in understanding their reactivity. researchgate.net For instance, DFT studies have been used to analyze the role of the trifluoromethyl group in cycloaddition reactions and to correlate electronic properties with observed reactivity and selectivity. researchgate.net

Without published research, providing a data table with specific, scientifically accurate values for the electronic structure and reactivity descriptors of this compound is not possible. The generation of such data would require performing original quantum chemical calculations using specialized software and computational resources.

Advanced Applications and Emerging Research Frontiers

Role of Fluorinated Butylbenzenes in Advanced Materials Science

The introduction of fluorinated moieties like the trifluorobutyl group into hydrocarbon structures is a proven strategy for developing high-performance materials. rsc.org The C-F bond is one of the strongest single covalent bonds, and the accumulation of fluorine atoms, as in a trifluoromethyl group, imparts unique properties such as thermal stability, chemical inertness, and hydrophobicity. chinesechemsoc.orgmdpi.com

Fluorinated polymers are renowned for their superior performance in demanding environments, including applications in the aerospace, chemical, and textile industries. mdpi.com Monomers containing structures analogous to 4,4,4-trifluorobutylbenzene can be polymerized to create functional polymers with tailored properties. The direct fluorination of polymer surfaces is one method to achieve desired characteristics, but integrating fluorinated monomers from the outset allows for uniform bulk properties. mdpi.com

The incorporation of a trifluorobutylphenyl group into a polymer backbone or as a side chain can significantly enhance material properties. It can improve lipophilicity, leading to better solubility in fatty tissues or specialized fluorous phases, and can substantially alter electronic properties. beilstein-journals.org For composite materials, the adhesion between a polymer matrix and a filler is critical for mechanical strength. mdpi.com Surface modification of fillers or the polymer matrix using fluorination can control adhesion, often increasing the elastic modulus and tensile strength of the composite material. mdpi.com For instance, the fluorination of fibers used in composites has been shown to improve the mechanical properties of the final material. mdpi.com

Table 1: Potential Impact of Trifluorobutyl-Moiety on Polymer Properties

| Property | Standard Butylbenzene-based Polymer | Hypothetical this compound-based Polymer | Rationale for Change |

|---|---|---|---|

| Thermal Stability | Moderate | High | High bond dissociation energy of the C-F bond. chinesechemsoc.org |

| Chemical Resistance | Moderate | High | Inertness of the fluorinated alkyl group. mdpi.com |

| Surface Energy | Higher | Lower (Hydrophobic/Lipophobic) | The low polarizability of the C-F bond leads to weak intermolecular forces. mdpi.com |

| Dielectric Constant | Moderate | Low | The high electronegativity of fluorine can lower the dielectric constant. rsc.org |

| Adhesion | Standard | Modified (Increased or Decreased) | Fluorination allows for fine adjustment of polymer adhesion, a key factor in composites. mdpi.com |

Organic materials are increasingly central to the development of next-generation optoelectronic devices, including organic light-emitting diodes (OLEDs), organic thin-film transistors, and organic solar cells, due to their potential for low-cost production and application on flexible substrates. mdpi.comrsc.org The performance of these devices is fundamentally tied to the electronic properties of the organic materials used. mdpi.com

The introduction of fluorinated groups is a powerful strategy for tuning these properties. The trifluoromethyl group is strongly electron-withdrawing, which significantly alters the electronic landscape of the attached benzene (B151609) ring in this compound. beilstein-journals.orgcore.ac.uk This modification can be used to adjust the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for charge injection, transport, and recombination in optoelectronic devices. mdpi.com By incorporating building blocks like this compound, chemists can design materials with specific bandgaps and charge carrier mobilities tailored for advanced applications in displays, lighting, and solar energy conversion. mdpi.comrsc.org

Integration into Functional Materials and Composites

Design Principles for Fluorinated Motifs in Bioactive Compounds

In medicinal chemistry, the introduction of fluorine is a widely used strategy to enhance the drug-like properties of a molecule. nih.govresearchgate.net An estimated 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its beneficial impact on potency, metabolic stability, and bioavailability. chinesechemsoc.orgresearchgate.net

A primary challenge in drug development is ensuring a compound remains in the body long enough to exert its therapeutic effect before being broken down and eliminated. patsnap.com This metabolic stability is often limited by the action of enzymes, particularly the cytochrome P450 family in the liver, which oxidize susceptible sites on the drug molecule. patsnap.comwuxiapptec.com

Replacing a hydrogen atom with a fluorine atom, or a methyl group with a trifluoromethyl group, is a key strategy to block this metabolic oxidation. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to enzymatic cleavage. chinesechemsoc.org In a molecule like this compound, the terminal trifluoromethyl group protects the end of the butyl chain from oxidation. This principle is applied in drug design to improve a candidate's metabolic half-life, which can lead to increased oral bioavailability and a more convenient dosing regimen. wuxiapptec.comnih.govsolvobiotech.com Furthermore, selective fluorination can improve a molecule's absorption and distribution by favorably balancing its lipophilicity and hydrophilicity. mdpi.com

Table 2: Comparison of Bond Properties and Implication for Metabolic Stability

| Bond | Bond Dissociation Energy (kcal/mol) | Implication for Metabolism |

|---|---|---|

| Aliphatic C-H | ~98 | Susceptible to enzymatic oxidation by P450 enzymes. |

| Aliphatic C-F | ~108-110 | Highly resistant to enzymatic cleavage, thus "blocking" metabolism at that site. chinesechemsoc.org |

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Organofluorine compounds and motifs are valuable tools in designing these scaffolds. nih.gov Fluorine's small size and unique electronic properties allow it to act as a bioisostere—a substitute for other atoms or groups—to fine-tune a molecule's interaction with its biological target. researchgate.net